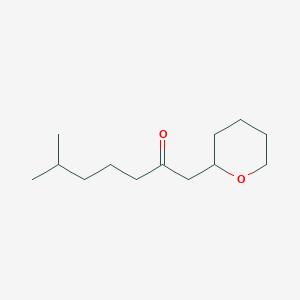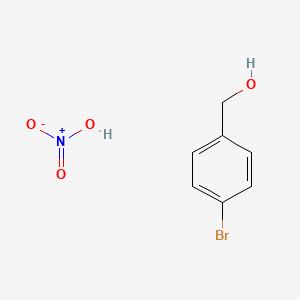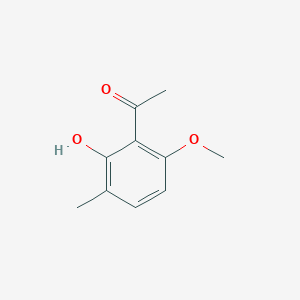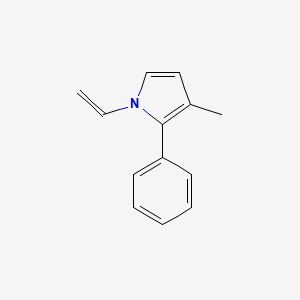
1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of an ethenyl group at the first position, a methyl group at the third position, and a phenyl group at the second position of the pyrrole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron(III) chloride . Another method involves the dehydrogenative coupling of secondary alcohols and amino alcohols using a manganese complex as a catalyst . Industrial production methods may involve the use of ruthenium-based pincer-type catalysts for the dehydrogenative functionalization of alcohols .
Análisis De Reacciones Químicas
1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. It can also interact with cellular receptors, leading to changes in cell signaling and gene expression. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- can be compared with other similar compounds such as:
1H-Pyrrole, 1-ethenyl-2-methyl-3-(1-methylethyl)-: This compound has a similar structure but with different substituents, leading to variations in its chemical and physical properties.
1H-Pyrrole, 2-phenyl-: This compound lacks the ethenyl and methyl groups, which can affect its reactivity and applications.
1H-Pyrrole, 3-methyl-: This compound has a simpler structure with only a methyl group at the third position, making it less complex than 1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl-.
Propiedades
Número CAS |
57807-57-5 |
|---|---|
Fórmula molecular |
C13H13N |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
1-ethenyl-3-methyl-2-phenylpyrrole |
InChI |
InChI=1S/C13H13N/c1-3-14-10-9-11(2)13(14)12-7-5-4-6-8-12/h3-10H,1H2,2H3 |
Clave InChI |
XHVCASXNFWHWMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=C1)C=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


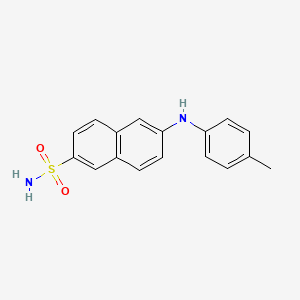




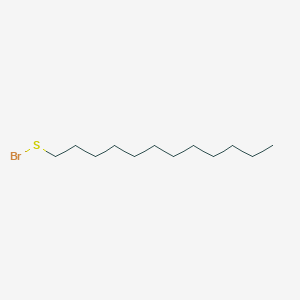

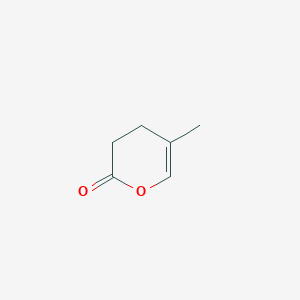
octylsulfanium bromide](/img/structure/B14629853.png)
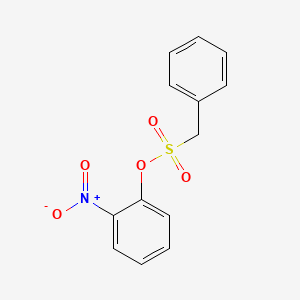
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
